Unique Intramolecular F⋯HO Hydrogen Bonding Stabilizes 2-Fluorophenol Conformer Versus Meta and Para Isomers
2-Fluorophenol exhibits a unique intramolecular F⋯HO hydrogen bond in conformer A (OH directed toward F) that is calculated to be significantly more stable than conformer B, a feature absent in both 3-fluorophenol and 4-fluorophenol. In cyclohexane (nonpolar solvent), conformer A dominates due to internal hydrogen bonding stabilization; in acetonitrile and neat liquid, the more polar conformer B becomes preferred due to intermolecular hydrogen bonding [1].
| Evidence Dimension | Conformational stability and intramolecular hydrogen bonding |
|---|---|
| Target Compound Data | Two conformers (A and B) with A stabilized by intramolecular F⋯HO hydrogen bonding; A calculated to be significantly more stable than B in isolated state |
| Comparator Or Baseline | 3-Fluorophenol: Two conformers (A and B) without similar A stabilization; 4-Fluorophenol: Single conformer only, no conformational isomerism |
| Quantified Difference | Unique intramolecular F⋯HO hydrogen bond only in 2-fluorophenol (ortho isomer); strong solvent-dependent conformational preference switch |
| Conditions | Ab initio MO calculations (HF and MP2 levels with 6-31G* basis set) combined with FT-IR experimental validation in cyclohexane, acetonitrile, and neat liquid |
Why This Matters
The unique intramolecular hydrogen bonding and solvent-dependent conformational switching of 2-fluorophenol directly impact its supramolecular assembly, crystal packing, and molecular recognition behavior—properties that cannot be replicated by 3-fluorophenol or 4-fluorophenol in applications requiring specific conformational preferences.
- [1] Kovács, A.; Macsári, I.; Hargittai, I. J. Phys. Chem. A 1999, 103, 3110-3114. Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone. View Source
